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molecular formula C11H11FN2O B8734249 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide

2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide

Cat. No. B8734249
M. Wt: 206.22 g/mol
InChI Key: XSWSVEVQVGNYJR-UHFFFAOYSA-N
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Patent
US06919356B2

Procedure details

A mixture of 4-fluorophenethylamine (10.6 g, 76.2 mmol) and ethyl cyanoacetate (8.09 mL, 76.2 mmol) was heated in an open flask at 100° C. for 18 hours. The mixture was cooled and the resulting solid was triturated with ethanol, filtered and dried. Recrystallization from ethanol provided off-white crystals (8.2 g, 52%). 1H NMR (300 MHz, CDCl3) δ7.17 (m, 2H), 7.03 (t, J=9 Hz, 2H), 6.26 (bs, 1H), 3.54 (q, J=7 Hz, 2H), 3.35 (s, 2H), 2.84 (t, J=7 Hz, 2H). Mass spec (ES−) m/z 205.2 (M−H−, 100%).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
8.09 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH2:8])=[CH:4][CH:3]=1.[C:11]([CH2:13][C:14](OCC)=[O:15])#[N:12]>>[C:11]([CH2:13][C:14]([NH:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1)=[O:15])#[N:12]

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
FC1=CC=C(CCN)C=C1
Name
Quantity
8.09 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the resulting solid was triturated with ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol provided off-white crystals (8.2 g, 52%)

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)NCCC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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